molecular formula C23H31Cl3N2O5 B2922552 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1216824-12-2

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No. B2922552
CAS RN: 1216824-12-2
M. Wt: 521.86
InChI Key: CHCKIZQJSIFYSA-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxole moiety, which is a type of aromatic organic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile reactivity . The compound also has a chlorophenoxy group, which is often found in herbicides .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and heterocycles .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the aromatic rings, or nucleophilic substitution at the chlorophenoxy group .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride demonstrate significant antimicrobial and antifungal activities. For instance, compounds related to this chemical structure have been synthesized and evaluated for their antimicrobial effectiveness, showing promising results against various microorganisms. These findings suggest potential for the development of new antimicrobial agents leveraging the unique properties of this compound (Bektaş et al., 2007).

Antidepressant Properties

Another area of interest is the investigation of this compound's potential antidepressant properties. Derivatives have been identified that act on serotonin receptors and serotonin transporters, offering a dual mechanism for potential antidepressant effects. This suggests a promising avenue for the development of novel antidepressant drugs with potentially fewer side effects and improved efficacy (Martínez et al., 2001).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride have been explored for their anti-inflammatory and analgesic activities. Synthesis of novel derivatives has demonstrated significant potential in this area, with some compounds showing high inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects. These results highlight the compound's potential as a foundation for developing new therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Organotin(IV) Derivatives and Biological Activities

The synthesis of organotin(IV) derivatives of 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride has shown significant biological activities. These derivatives exhibit notable antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, presenting a potential pathway for the development of new chemotherapeutic agents (Shaheen et al., 2018).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the exact structure and properties of this compound, as well as investigating its potential uses in pharmaceuticals or other applications .

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O5.2ClH/c24-19-2-4-21(5-3-19)29-12-11-28-16-20(27)15-26-9-7-25(8-10-26)14-18-1-6-22-23(13-18)31-17-30-22;;/h1-6,13,20,27H,7-12,14-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCKIZQJSIFYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COCCOC4=CC=C(C=C4)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride

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